molecular formula C19H24FN3O3 B2568655 1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione CAS No. 1795479-66-1

1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione

Cat. No.: B2568655
CAS No.: 1795479-66-1
M. Wt: 361.417
InChI Key: ZWZWEKWJXZNDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound, in particular, has a unique structure that combines a piperazine ring with an azepane and a fluorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DBU, and catalysts such as palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione can be compared with other piperazine derivatives such as:

What sets this compound apart is its unique combination of a piperazine ring with an azepane and a fluorophenyl group, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-2-21-11-12-23(18(25)17(21)24)19(26)22-10-4-3-5-15(13-22)14-6-8-16(20)9-7-14/h6-9,15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZWEKWJXZNDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.